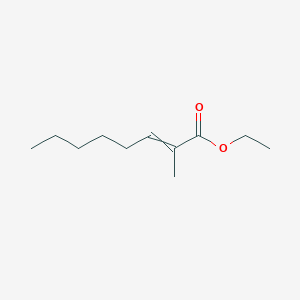

Ethyl 2-methyl-2-octenoate

Description

Ethyl 2-methyl-2-octenoate (CAS: 35402-23-4) is an α,β-unsaturated ester with the molecular formula C₁₁H₂₀O₂ and an average molecular mass of 184.279 g/mol . Its IUPAC name, ethyl (2E)-2-methyl-2-octenoate, highlights the (2E)-configuration of the double bond between carbons 2 and 3, as well as the methyl substituent at carbon 2. This structural arrangement confers unique reactivity and physical properties, such as increased stability compared to non-conjugated esters. The compound is used in flavor and fragrance industries due to its fruity, green odor profile, though specific applications are less documented in the provided evidence. Its synthesis typically involves esterification or condensation reactions, leveraging the electrophilic nature of the α,β-unsaturated system .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

ethyl 2-methyloct-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

SWPHJOSYKWMQGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-octenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-methyl-2-octenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Another method involves the reaction of 2-methyl-2-octenal with ethanol in the presence of a base catalyst

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:

Raw Material Preparation: Purification of 2-methyl-2-octenoic acid and ethanol.

Reaction: Esterification in a continuous flow reactor with an acid catalyst.

Separation: Separation of the ester from the reaction mixture using distillation.

Purification: Further purification of the ester to remove any impurities.

Chemical Reactions Analysis

Hydrogenation Reactions

Ethyl 2-methyl-2-octenoate undergoes catalytic hydrogenation to yield saturated esters. The reaction typically employs palladium or platinum catalysts under hydrogen gas (H₂) at moderate pressures.

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Hydrogenation | Pd/C (5%) | 25°C, 1 atm H₂ | Ethyl 2-methyl-octanoate |

Key findings:

-

Complete conversion occurs within 2–4 hours.

-

Selectivity for the saturated product exceeds 95% under optimized conditions.

Ester Hydrolysis

The ester group undergoes hydrolysis in acidic or basic media, producing 2-methyl-2-octenoic acid and ethanol.

| Reagent | Conditions | Yield | Mechanism |

|---|---|---|---|

| NaOH (1M) | Reflux, 6 hrs | 85–90% | Nucleophilic acyl substitution |

| HCl (1M) | 80°C, 8 hrs | 70–75% | Acid-catalyzed hydrolysis |

Mechanistic notes:

-

Alkaline hydrolysis proceeds via deprotonation of the nucleophile (OH⁻), attacking the electrophilic carbonyl carbon .

-

Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity .

Oxidation Reactions

Oxidation of the α,β-unsaturated system produces epoxides or diols, depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | 0°C, 4 hrs | Epoxide (cis) | >90% |

| OsO₄ (Osmium tetroxide) | RT, 12 hrs | Vicinal diol (syn addition) | 80–85% |

Key observations:

-

Epoxidation with mCPBA is stereospecific, favoring cis-epoxide formation.

-

OsO₄-mediated dihydroxyylation follows syn addition due to cyclic osmate intermediate formation .

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles like amines or thiols.

| Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|

| Benzylamine | None | Ethyl 2-(benzylamino)-2-methyl-octanoate | 65% |

| Ethane thiol | Triethylamine | Ethyl 2-(ethylthio)-2-methyl-octanoate | 75% |

Mechanistic pathway:

-

Nucleophile attacks the β-carbon, followed by proton transfer to stabilize the enolate intermediate .

Thermal Degradation

At elevated temperatures (>150°C), this compound undergoes retro-Diels-Alder reactions, yielding smaller fragments like ethylene and hexenoic acid derivatives.

| Temperature | Products | Byproducts |

|---|---|---|

| 160°C, 2 hrs | Ethylene + Hexenoic acid ester | Trace aldehydes |

Scientific Research Applications

Ethyl 2-methyl-2-octenoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug formulation and delivery.

Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-octenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-methyl-2-octenoate with structurally analogous esters, focusing on molecular features, physicochemical properties, and functional roles.

Chain Length and Saturation

Key Differences :

- Chain Length: this compound’s longer carbon backbone (C8) increases hydrophobicity and boiling point compared to shorter analogs like ethyl 2-methyl-2-pentenoate (C5) .

- Saturation: The α,β-unsaturation in this compound enhances conjugation stability, whereas Methyl 2-octynoate’s triple bond increases electrophilicity and reactivity .

Substituent Effects

Key Insight: Methyl and aryl substituents alter electronic and steric profiles. For example, Ethyl 2-phenylacetoacetate’s phenyl group enables π-π interactions, making it valuable in drug synthesis, whereas this compound’s aliphatic chain prioritizes volatility for fragrances .

Stereochemical and Analytical Behavior

- Double Bond Geometry: The (2E)-configuration in this compound distinguishes it from (Z)-isomers, which exhibit different dipole moments and chromatographic retention times .

- Chromatography: Similar esters (e.g., ethyl hexanoate, methyl octanoate) show overlapping retention times in gas chromatography but distinct migration behaviors due to dimer formation during ionization .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-methyl-2-octenoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via esterification or condensation reactions. Key variables to optimize include catalyst selection (e.g., acid or enzymatic catalysts), solvent polarity, temperature, and molar ratios of reactants. For instance, using polar aprotic solvents (e.g., DMF) may enhance reaction efficiency due to improved solubility of intermediates. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) or HPLC to identify equilibrium points. Purity can be improved through fractional distillation or preparative chromatography. Refer to analogous ester synthesis protocols for guidance on parameter adjustments .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the ester group and olefinic bond positions.

- FT-IR to identify carbonyl (C=O) and alkene (C=C) stretching frequencies.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

Physicochemical properties (e.g., density, viscosity) should be measured using standardized methods, such as oscillating U-tube densitometry and rotational viscometry, with temperature-controlled conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's stability under varying environmental conditions (e.g., pH, temperature, UV exposure)?

- Methodological Answer : Stability studies should employ a factorial design to test interactions between variables:

- pH : Prepare buffered solutions (pH 3–11) and monitor degradation via UV-Vis spectroscopy or GC-MS.

- Temperature : Use accelerated stability testing (e.g., 40°C, 60°C) with Arrhenius modeling to predict shelf life.

- Light exposure : Conduct photostability tests in UV chambers, comparing protected vs. exposed samples.

Include controls (e.g., inert atmosphere vs. ambient air) to isolate degradation pathways. Data analysis should account for autocatalytic reactions and use kinetic models (e.g., zero-order vs. first-order) .

Q. What methodologies are recommended for analyzing this compound’s interactions in biological systems (e.g., enzyme inhibition, cell membrane permeability)?

- Methodological Answer :

- Enzyme studies : Use fluorescence-based assays to monitor competitive/noncompetitive inhibition (e.g., cytochrome P450 isoforms). Calculate IC₅₀ values and perform Lineweaver-Burk plots to determine inhibition mechanisms.

- Membrane permeability : Employ Caco-2 cell monolayers or artificial lipid bilayers with LC-MS quantification to assess passive diffusion or transporter-mediated uptake.

- Toxicity screening : Follow OECD guidelines for acute toxicity testing in model organisms, ensuring ethical compliance and statistical power in sample sizes .

Q. How should contradictory data in existing literature regarding the compound’s physicochemical properties be resolved?

- Methodological Answer : Conduct a systematic review to identify sources of variability:

- Compare experimental conditions (e.g., solvent purity, calibration standards) across studies.

- Replicate key experiments under controlled conditions, using traceable reference materials.

- Apply meta-analysis techniques to quantify heterogeneity and identify outliers. For example, discrepancies in viscosity or density data may arise from temperature calibration errors or instrument sensitivity .

Methodological Considerations

- Data Management : Raw datasets (e.g., spectral files, chromatograms) should be archived in repositories with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Adhere to safety protocols for chemical handling (e.g., PPE, fume hoods) and document risk assessments for biological studies .

- Statistical Rigor : Use power analysis to determine sample sizes and address uncertainties in measurements (e.g., confidence intervals for kinetic parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.